molecular formula C9H6N4S B14390332 5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole CAS No. 87894-06-2

5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole

Cat. No.: B14390332
CAS No.: 87894-06-2
M. Wt: 202.24 g/mol
InChI Key: HOFJJUIOCMIYDA-UHFFFAOYSA-N
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Description

5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a diazomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1,2,3-thiadiazole with diazomethane. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane, which is highly reactive and potentially explosive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the synthesis in a laboratory setting can be scaled up with appropriate safety measures to handle diazomethane.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole involves the reactivity of the diazomethyl group. This group can generate reactive intermediates, such as carbenes, which can then interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .

Properties

CAS No.

87894-06-2

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

5-(diazomethyl)-4-phenylthiadiazole

InChI

InChI=1S/C9H6N4S/c10-11-6-8-9(12-13-14-8)7-4-2-1-3-5-7/h1-6H

InChI Key

HOFJJUIOCMIYDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C=[N+]=[N-]

Origin of Product

United States

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